molecular formula C27H30ClN3O5S B296895 N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide

N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide

Cat. No. B296895
M. Wt: 544.1 g/mol
InChI Key: FANCCDASOVZPKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide, also known as Suvorexant, is a novel drug that has been developed for the treatment of insomnia. This drug belongs to a class of medications known as orexin receptor antagonists, which work by blocking the action of orexin, a neurotransmitter that is involved in the regulation of sleep-wake cycles.

Mechanism of Action

N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide works by blocking the action of orexin, a neurotransmitter that is involved in the regulation of sleep-wake cycles. Orexin is produced by a group of neurons in the hypothalamus and is involved in the promotion of wakefulness. By blocking the action of orexin, N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide promotes sleep and helps to regulate the sleep-wake cycle.
Biochemical and Physiological Effects
N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of gamma-aminobutyric acid (GABA), a neurotransmitter that is involved in the inhibition of neuronal activity. It has also been shown to decrease the levels of dopamine, a neurotransmitter that is involved in the regulation of reward and motivation.

Advantages and Limitations for Lab Experiments

N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide has a number of advantages and limitations for use in lab experiments. One advantage is that it is highly selective for the orexin receptors, which reduces the risk of off-target effects. However, one limitation is that it has a relatively short half-life, which can make it difficult to maintain steady-state concentrations in in vitro experiments.

Future Directions

There are a number of future directions for the research and development of N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide. One direction is the exploration of its potential use in the treatment of other sleep disorders, such as narcolepsy and sleep apnea. Another direction is the investigation of its potential use in the treatment of psychiatric disorders, such as depression and anxiety. Additionally, there is a need for further research into the long-term safety and efficacy of N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide.

Synthesis Methods

The synthesis of N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide involves several steps, including the reaction of 2,4-dimethoxybenzaldehyde with piperazine to form 2,4-dimethoxybenzylpiperazine, which is then reacted with 3-chlorobenzoyl chloride to form the intermediate compound 2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl 2,4-dimethoxybenzoate. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to form the final product, N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide.

Scientific Research Applications

N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide has been extensively studied in preclinical and clinical trials for the treatment of insomnia. In preclinical studies, N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide has been shown to increase total sleep time and reduce the time it takes to fall asleep. In clinical trials, N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide has been shown to be effective in improving sleep latency, sleep maintenance, and subjective sleep quality.

properties

Molecular Formula

C27H30ClN3O5S

Molecular Weight

544.1 g/mol

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C27H30ClN3O5S/c1-20-7-10-24(11-8-20)37(33,34)31(25-12-9-23(35-2)18-26(25)36-3)19-27(32)30-15-13-29(14-16-30)22-6-4-5-21(28)17-22/h4-12,17-18H,13-16,19H2,1-3H3

InChI Key

FANCCDASOVZPKJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C4=C(C=C(C=C4)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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